molecular formula C16H22N2O2 B13066078 Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate

Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate

Cat. No.: B13066078
M. Wt: 274.36 g/mol
InChI Key: SIFXOCTVGYHNIX-ZIAGYGMSSA-N
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Description

This compound (CAS: 1422344-51-1) is a bicyclic heterocyclic molecule featuring a fused pyrrolo-isoquinoline core protected by a tert-butyl carbamate group. Its stereochemistry (cis configuration) and functional groups render it valuable in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological and oncological pathways . The molecular formula is reported as C₁₆H₂₂N₂O₂ with a molecular weight of 274.36 g/mol , though conflicting data exists (e.g., SMILES-derived formula C₁₆H₂₀N₂O₃ in suggests possible isomeric variations or data discrepancies). Commercial availability spans 100 mg to bulk quantities, with prices ranging from $388.70 (100 mg) to $4,295.20 (5 g) .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aS,9bS)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-13-12-7-5-4-6-11(12)8-17-14(13)10-18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14-/m1/s1

InChI Key

SIFXOCTVGYHNIX-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NCC3=CC=CC=C23

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NCC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often starts from anti-form 1-tert-butyl-3-ethyl-4-(cyanomethyl)tetramethyleneimine-1,3-carboxylate or structurally related cyclic amine precursors.
  • These intermediates undergo selective cyano group reduction and ring closure to form the pyrroloisoquinoline skeleton.

Cyano Reduction and Ring Closure

  • The cyano group is reduced in alcohol solvents such as methanol or ethanol, typically at 20–60 °C.
  • Raney nickel catalyst is employed for hydrogenation, facilitating the reduction and cyclization in one step for the trans isomer.
  • For the cis isomer, a two-step process is used: first, cyano reduction under similar conditions, followed by refluxing in ethanol or methanol to promote ring closure and obtain the cis isomer over approximately 5 hours.

Protection of the Amine as a tert-Butyl Carbamate

  • N-debenzylation and tert-butoxycarbonyl (BOC) protection can be performed simultaneously by catalytic hydrogenation using 10% Pd/C under 1 atm hydrogen in the presence of di-tert-butyl dicarbonate.
  • This step yields the BOC-protected intermediate, crucial for stability and further transformations.

Curtius Rearrangement for Carbamate Formation

  • Carboxylic acid intermediates can be converted into acyl azides using diphenylphosphoryl azide (DPPA) with triethylamine.
  • Pyrolysis of the acyl azide leads to an isocyanate intermediate, which upon hydrolysis or reaction with alcohols, forms the carbamate-protected amine.
  • This rearrangement is a key step for installing the tert-butyl carbamate functionality.

Cyclization to the Tricyclic Lactam

  • The amino ester intermediate undergoes ring closure by heating in methanol or ethanol with bases such as sodium methoxide or sodium ethoxide.
  • This step forms the fused tricyclic lactam structure characteristic of the target compound.

Palladium-Catalyzed Coupling and Azomethine Ylide Cyclization

  • Halogenated intermediates (e.g., bromides or iodides) can be coupled with acrylates under palladium catalysis to introduce ester groups.
  • Subsequent [3+2] azomethine ylide cyclization forms the pyrrolidine ring, completing the bicyclic core with the desired stereochemistry.
Step No. Reaction Type Reagents/Catalysts Conditions Outcome
1 Cyano group reduction Raney nickel, methanol or ethanol 20–60 °C, hydrogen atmosphere Reduction of cyano to amine
2 Ring closure (cis isomer) Ethanol or methanol Reflux, ~5 hours Formation of cis-pyrroloisoquinoline
3 N-debenzylation and BOC protection 10% Pd/C, di-tert-butyl dicarbonate, H2 1 atm H2, room temperature BOC-protected amine intermediate
4 Curtius rearrangement DPPA, triethylamine, heat Pyrolysis in benzene/toluene Conversion of acid to carbamate
5 Cyclization to tricyclic lactam Sodium methoxide or ethoxide, methanol/ethanol Heating Formation of tricyclic lactam
6 Pd-catalyzed coupling Pd catalyst, acrylates Various established conditions Introduction of ester groups
7 Azomethine ylide cyclization Cyclization conditions As per literature Formation of pyrrolidine ring
  • The stereochemical outcome (cis vs. trans) is highly dependent on the reaction conditions during cyano reduction and ring closure.
  • Use of Raney nickel under mild temperatures favors trans isomer formation in one step, while a two-step approach with controlled reflux favors cis isomer formation.
  • Simultaneous N-debenzylation and BOC protection streamline the synthesis, reducing purification steps and improving overall yield.
  • Curtius rearrangement is a versatile method for carbamate installation, allowing for selective protection strategies.
  • Palladium-catalyzed coupling reactions require careful choice of ester groups to ensure selective formation of intermediates for subsequent cyclization.

Chemical Reactions Analysis

Types of Reactions

Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, emphasizing differences in substituents, ring systems, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate 1422344-51-1 C₁₆H₂₂N₂O₂ 274.36 Pyrrolo-isoquinoline core, tert-butyl carbamate Intermediate for drug discovery; used in asymmetric synthesis
tert-Butyl 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate 159634-80-7 C₁₈H₂₆N₂O₂ 302.41 Spirocyclic isoquinoline-piperidine system Potential CNS drug candidate due to spirocyclic rigidity
tert-Butyl 6-(Hydroxymethyl)-3,4-Dihydroisoquinoline-2(1H)-carboxylate 622867-52-1 C₁₅H₂₁NO₃ 263.33 Hydroxymethyl substituent on dihydroisoquinoline Enhanced polarity for solubility; precursor for functionalized derivatives
Cis-Tert-Butyl3a-(Hydroxymethyl)Tetrahydro-1H-Furo[3,4-C]Pyrrole-5(3H)-Carboxylate 1445951-67-6 C₁₂H₁₉NO₄ 241.29 Furo-pyrrole ring system with hydroxymethyl group Specialized applications in glycosidase inhibitor synthesis

Physicochemical and Commercial Properties

  • Boiling Points: Limited data available; most analogs lack explicit values, suggesting characterization challenges for complex heterocycles.
  • Reactivity: The parent compound’s tert-butyl carbamate offers stability under basic conditions, while the hydroxymethyl analog (CAS 622867-52-1) is more reactive toward oxidation or esterification .
  • Pricing : The parent compound is commercially available at ~$1,433.90/g , whereas analogs like the furo-pyrrole derivative (CAS 1445951-67-6) cost $1,429/g, reflecting higher synthesis complexity .

Data Discrepancies and Limitations

  • Molecular Formula Conflicts : reports SMILES-derived formula C₁₆H₂₀N₂O₃ (MW 288.35) for the parent compound, conflicting with C₁₆H₂₂N₂O₂ (MW 274.36) in . This may arise from stereoisomerism or data entry errors.
  • Availability : Some analogs (e.g., CAS 622867-52-1) are discontinued or require custom synthesis , limiting comparative studies.

Biological Activity

Cis-Tert-Butyl 3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations based on available literature.

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 1422344-51-1
  • IUPAC Name : (3aS,9bR)-tert-butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]isoquinoline-2-carboxylate

The compound exhibits a complex structure characterized by a pyrroloisoquinoline scaffold which is known for its diverse pharmacological properties.

Synthesis

The synthesis of Cis-Tert-Butyl 3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathways often utilize starting materials such as homophthalic anhydride and various amines to construct the core structure effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrroloisoquinoline class. For instance, research has demonstrated that derivatives of this scaffold exhibit significant inhibitory effects against various cancer cell lines. A structure-activity relationship (SAR) study indicated that certain modifications to the core structure can enhance activity against specific cancer targets.

A notable example includes a related compound with an IC50 value of 76 nM against haspin kinase, suggesting a promising avenue for developing targeted cancer therapies .

Antiviral Properties

The antiviral activity of tetrahydroisoquinoline derivatives has also been explored. In particular, some compounds were tested against human coronaviruses (e.g., HCoV-229E and HCoV-OC43), showing promising preliminary results that warrant further investigation into their mechanisms of action . The potential for these compounds to serve as antiviral agents is particularly relevant in light of recent global health challenges.

Study 1: Haspin Inhibition

In a comprehensive study focusing on haspin inhibitors derived from the pyrrolo[3,2-g]isoquinoline scaffold, several analogs were synthesized and evaluated for their potency and selectivity. The most active compound demonstrated significant cellular activity in U-2 OS cells and was characterized by X-ray crystallography to elucidate its binding mode .

Study 2: Antiviral Evaluation

Another investigation assessed the anti-coronavirus activity of newly synthesized tetrahydroisoquinoline derivatives. The results indicated that certain structural modifications could enhance antiviral efficacy against strains of human coronaviruses. This study emphasized the importance of scaffold diversity in developing effective antiviral agents .

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